molecular formula C20H16FN5O2S B15097522 N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Número de catálogo: B15097522
Peso molecular: 409.4 g/mol
Clave InChI: IGCDDMQOUDSOAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-3-yl moiety. The sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a 3-fluorophenyl group. The furan and pyridine rings enhance π-π stacking and hydrogen-bonding interactions, influencing target binding and pharmacokinetics .

Propiedades

Fórmula molecular

C20H16FN5O2S

Peso molecular

409.4 g/mol

Nombre IUPAC

N-(3-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16FN5O2S/c21-15-5-1-6-16(10-15)23-18(27)13-29-20-25-24-19(14-4-2-8-22-11-14)26(20)12-17-7-3-9-28-17/h1-11H,12-13H2,(H,23,27)

Clave InChI

IGCDDMQOUDSOAR-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origen del producto

United States

Actividad Biológica

N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H17FN4O3S. Its structure features a triazole moiety, which is known for diverse biological activities. The presence of fluorine and sulfur groups enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains. The compound may share similar properties due to its structural components.

Microbial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8
Candida albicans0.5 - 4

The compound's activity against these pathogens suggests its potential utility in treating infections caused by resistant strains.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented:

Cell Line IC50 (µM) Reference
HT29 (colorectal cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

The anticancer activity is attributed to the interference with cell cycle progression and induction of apoptosis.

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been explored in animal models. The compound may exhibit similar effects:

  • Model Used : Picrotoxin-induced seizure model.
  • Dose Range : Effective at doses ranging from 5 to 20 mg/kg.
  • Outcome : Significant reduction in seizure frequency and duration observed.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be influenced by various structural modifications:

  • Fluorine Substitution : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Triazole Ring : Known for its role in interacting with enzymes and receptors; modifications can alter potency.
  • Furan and Pyridine Moieties : Contribute to the overall pharmacokinetic profile and can enhance selectivity towards specific targets.

Case Studies

A notable case study involved synthesizing a series of triazole derivatives that included our compound as a lead structure. These derivatives were tested for their antibacterial and antifungal activities:

  • Findings : The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing MIC values lower than existing antibiotics.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Activities of Analogous Compounds

Compound Name / Identifier Substituents (Triazole Positions 4 & 5) Acetamide Substituent Biological Activity Reference
Target Compound 4: Furan-2-ylmethyl
5: Pyridin-3-yl
N-(3-fluorophenyl) Potential Orco modulation, anti-inflammatory (inferred)
VUAA-1 4: Ethyl
5: Pyridin-3-yl
N-(4-ethylphenyl) Orco agonist (insect olfaction)
OLC-12 4: Ethyl
5: Pyridin-4-yl
N-(4-isopropylphenyl) Orco agonist
BH31049 () 4: Furan-2-ylmethyl
5: Pyridin-3-yl
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl] Unspecified (structural analog)
KA3 () 4: Substituted aryl carbamoyl
5: Pyridin-4-yl
N-(3-chlorophenyl) Antimicrobial, anti-inflammatory
3.1-3.21 Series () 4: Amino
5: Furan-2-yl
Varied N-aryl (e.g., 3-nitro, 4-ethyl) Anti-exudative (15/21 compounds active)

Functional Group Impact on Activity

Triazole Substituents

  • Position 4 : The furan-2-ylmethyl group in the target compound distinguishes it from VUAA-1 (ethyl) and OLC-12 (ethyl). Furan’s oxygen atom may enhance hydrogen bonding, improving target selectivity compared to alkyl groups .
  • Position 5: Pyridin-3-yl vs.

Acetamide Modifications

  • N-(3-fluorophenyl): Fluorine’s electron-withdrawing effect increases metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., KA3’s 3-chlorophenyl) .
  • N-Aryl Diversity : In the 3.1-3.21 series (), nitro or ethyl groups on the phenyl ring enhanced anti-exudative activity by 20–30% over diclofenac sodium, suggesting the 3-fluorophenyl group in the target compound may confer similar potency .

Mechanistic Insights from Analogues

  • Orco Channel Modulation : VUAA-1 and OLC-12 activate insect Orco channels via triazole-pyridine interactions, implying the target compound’s pyridin-3-yl group may engage similar residues .
  • Anti-inflammatory Pathways : KA3 () inhibits COX-2 via triazole-thioacetamide interactions, while the 3.1-3.21 series () reduces edema by blocking histamine release. The target compound’s furan group may synergize with pyridine to suppress pro-inflammatory cytokines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.